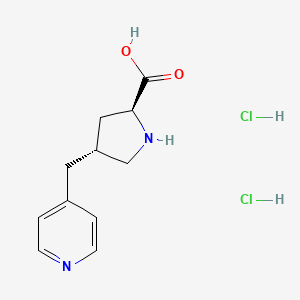

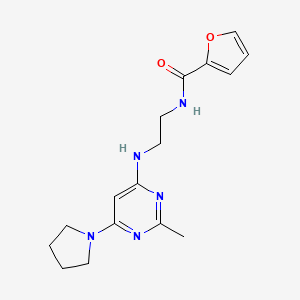

![molecular formula C16H19N3O3 B2462178 ethyl 2-benzyl-3-[(E)-2-(2-cyanoacetyl)hydrazono]butanoate CAS No. 477871-03-7](/img/structure/B2462178.png)

ethyl 2-benzyl-3-[(E)-2-(2-cyanoacetyl)hydrazono]butanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

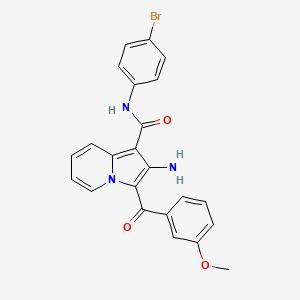

Ethyl 2-benzyl-3-[(E)-2-(2-cyanoacetyl)hydrazono]butanoate, also known as ethyl benzylcyanoacetohydrazide (EBCAH), is an organic compound that is used as a reagent for the synthesis of various compounds. It is a colorless solid that is soluble in organic solvents. It is also known to have a wide range of applications in the scientific research field. In

Aplicaciones Científicas De Investigación

- Researchers have explored the incorporation of a well-known drug, benzocaine, with a cyanoacetamide function to synthesize ethyl 4-cyanoacetamido benzoate. This synthetic intermediate serves as a precursor for various scaffolds containing the benzocaine core, including triazine, pyridone, thiazolidinone, thiazole, and thiophene derivatives .

- The formation of thiazolidinone derivatives from ethyl 4-(2-cyanoacetamido) benzoate has been achieved through reactions with thioglycolic acid. Additionally, nucleophilic attack of the carbanion of ethyl 4-(2-cyanoacetamido) benzoate on phenylisothiocyanate led to the formation of non-isolated potassium sulfide salts .

- Ethyl (3E)-2-benzyl-3-[(2-cyanoacetamido)imino]butanoate has been evaluated for its antibacterial properties against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa). Ampicillin was used as a reference drug for comparison. The compound’s effectiveness against multidrug-resistant bacteria is particularly relevant, given the emerging resistance to existing antibiotics .

- Researchers have investigated the DNA-binding capabilities of the synthesized compounds. A DNA/methyl–green colorimetric assay was performed to assess their interactions with DNA .

- Molecular docking studies were conducted to screen the newly synthesized compounds. The compound 28b showed promising antibacterial activity against S. aureus proteins (1jij, 2xct, 2w9s, and 3t07) using MOE software .

- Ethyl butanoate, a related compound, is well-known for its value as a flavor chemical in the food industry. It occurs naturally in many fermented foods and is in high demand .

Synthetic Intermediates and Scaffold Formation

Antibacterial Activity

DNA-Binding Properties

Theoretical Studies and Molecular Docking

Flavor Constituent

Propiedades

IUPAC Name |

ethyl (3E)-2-benzyl-3-[(2-cyanoacetyl)hydrazinylidene]butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c1-3-22-16(21)14(11-13-7-5-4-6-8-13)12(2)18-19-15(20)9-10-17/h4-8,14H,3,9,11H2,1-2H3,(H,19,20)/b18-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDVGCEFBOCABFK-LDADJPATSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)C(=NNC(=O)CC#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C(CC1=CC=CC=C1)/C(=N/NC(=O)CC#N)/C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-benzyl-3-[(E)-2-(2-cyanoacetyl)hydrazono]butanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 3-chlorosulfonyl-8-oxa-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2462100.png)

![4-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2462110.png)

![{[(2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B2462113.png)